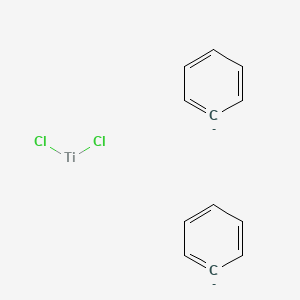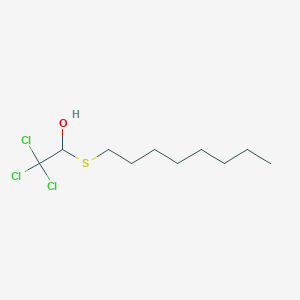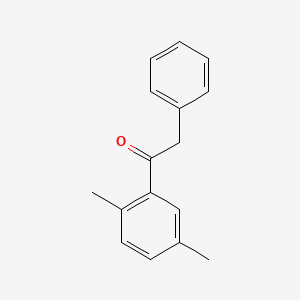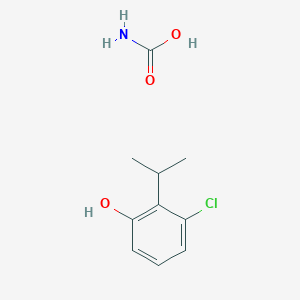
Carbamic acid;3-chloro-2-propan-2-ylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid;3-chloro-2-propan-2-ylphenol is a chemical compound with the molecular formula C10H14ClNO3 It is known for its unique structure, which combines the properties of carbamic acid and a chlorinated phenol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamic acid;3-chloro-2-propan-2-ylphenol can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-propan-2-ylphenol with carbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid;3-chloro-2-propan-2-ylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Carbamic acid;3-chloro-2-propan-2-ylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which carbamic acid;3-chloro-2-propan-2-ylphenol exerts its effects involves interactions with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid: A simpler compound with the formula H2NCOOH.
3-chloro-2-propan-2-ylphenol: The phenolic component without the carbamic acid moiety.
Ethyl carbamate: Another carbamate compound with different properties.
Uniqueness
Carbamic acid;3-chloro-2-propan-2-ylphenol is unique due to its combined structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
37745-58-7 |
|---|---|
Molekularformel |
C10H14ClNO3 |
Molekulargewicht |
231.67 g/mol |
IUPAC-Name |
carbamic acid;3-chloro-2-propan-2-ylphenol |
InChI |
InChI=1S/C9H11ClO.CH3NO2/c1-6(2)9-7(10)4-3-5-8(9)11;2-1(3)4/h3-6,11H,1-2H3;2H2,(H,3,4) |
InChI-Schlüssel |
YXUKSARTGYACJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC=C1Cl)O.C(=O)(N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile](/img/structure/B14666917.png)
phosphanium bromide](/img/structure/B14666925.png)


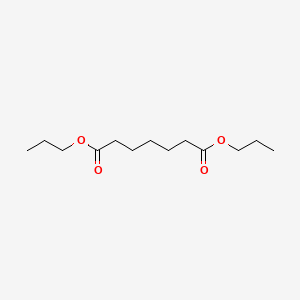
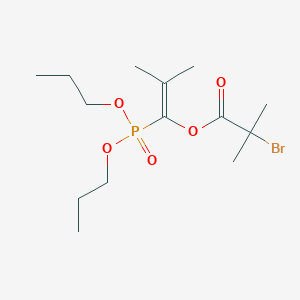
![Pyrrolidine, 3-ethenyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14666951.png)
![Diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate](/img/structure/B14666965.png)
